REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7](OC)(=[O:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18]>O1CCCC1>[CH2:7]([OH:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
30.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
metal hydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC=CCC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting viscous mixture was stirred for a further 8 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry 2 L 3-neck round bottom flask fitted with a nitrogen inlet and outlet
|
Type
|
CUSTOM
|
Details
|
thermocouple, condenser, mechanical stirrer and pressure-equalizing dropping
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled on an ice bath
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below 50° C
|
Type
|
CUSTOM
|
Details
|
the external cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the careful addition of the reactor contents to a 4 L Erlenmeyer flask
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
TEMPERATURE
|
Details
|
chilled concentrated aqueous sodium chloride (300 mL)
|
Type
|
WASH
|
Details
|
The reactor was rinsed with ethyl acetate (100 mL)
|
Type
|
ADDITION
|
Details
|
An additional aliquot of 10% (v/v) aqueous sulfuric acid was added
|
Type
|
CUSTOM
|
Details
|
the biphasic neutralization mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was partitioned
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (100 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic phases were successively washed with concentrated aqueous sodium bicarbonate (100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated in vacuo
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC=CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7](OC)(=[O:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18]>O1CCCC1>[CH2:7]([OH:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
30.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
metal hydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC=CCC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting viscous mixture was stirred for a further 8 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry 2 L 3-neck round bottom flask fitted with a nitrogen inlet and outlet
|
Type
|
CUSTOM
|
Details
|
thermocouple, condenser, mechanical stirrer and pressure-equalizing dropping
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled on an ice bath
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below 50° C
|
Type
|
CUSTOM
|
Details
|
the external cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the careful addition of the reactor contents to a 4 L Erlenmeyer flask
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
TEMPERATURE
|
Details
|
chilled concentrated aqueous sodium chloride (300 mL)
|
Type
|
WASH
|
Details
|
The reactor was rinsed with ethyl acetate (100 mL)
|
Type
|
ADDITION
|
Details
|
An additional aliquot of 10% (v/v) aqueous sulfuric acid was added
|
Type
|
CUSTOM
|
Details
|
the biphasic neutralization mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was partitioned
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (100 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic phases were successively washed with concentrated aqueous sodium bicarbonate (100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated in vacuo
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC=CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |